Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
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Overview
Description
Methyl 6-(aminomethyl)-2-azabicyclo[222]octane-2-carboxylate is a bicyclic organic compound that belongs to the class of azabicyclo compounds This compound is known for its unique structure, which includes a bicyclo[222]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate can be achieved through a tandem reaction that allows for the rapid formation of the bicyclo[2.2.2]octane framework. This method involves the use of metal-free, mild, and operationally simple conditions to achieve good to excellent yields with high enantioselectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the preparation of starting materials, reaction optimization, and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound functions as a nucleophile and a base, participating in various chemical reactions that modify its structure and activity . The specific molecular targets and pathways depend on the context of its application, such as its role in catalysis or as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): This compound shares a similar bicyclic structure and is widely used as a catalyst and reagent in organic synthesis.
Bicyclo[2.2.2]octane-1-carboxylates: These compounds have a similar core structure and are used in various synthetic applications.
Uniqueness
Methyl 6-(aminomethyl)-2-azabicyclo[222]octane-2-carboxylate is unique due to its specific functional groups and the resulting chemical properties
Properties
IUPAC Name |
methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-14-10(13)12-6-7-2-3-9(12)8(4-7)5-11/h7-9H,2-6,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVZKLAZOURAGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CC2CCC1C(C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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